molecular formula C19H23N5O2S B2373613 2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1040653-21-1

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2373613
CAS No.: 1040653-21-1
M. Wt: 385.49
InChI Key: DPGFRPYGRICWQO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed via a [3+2] cycloaddition reaction, the pyridazine ring could be synthesized via a condensation reaction, and the sulfanyl group could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyridazine rings would likely contribute to the rigidity of the molecule, while the sulfanyl and acetamide groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in various reactions such as cycloadditions, while the sulfanyl group could potentially be oxidized to a sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point, while the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant activity. Their research included molecular docking screenings, revealing moderate to good binding energies of the ligands on target proteins, indicating potential for biomedical applications (Flefel et al., 2018).

Insecticidal and Larvicidal Activities

Kumara et al. (2015) reported the synthesis of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones. These derivatives were evaluated for their potency in mosquito larvicidal activity, showcasing the potential of such compounds in pest control (Kumara et al., 2015).

Antihistaminic and Anti-inflammatory Activities

Gyoten et al. (2003) synthesized a series of fused pyridazines with cyclic amines, demonstrating both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This suggests applications in treating allergies or inflammation (Gyoten et al., 2003).

Anticancer and Antiviral Properties

Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealing potent anticancer effects and reduced toxicity. This demonstrates the compound's potential as an anticancer agent (Wang et al., 2015).

Cardiovascular Applications

Research by Sato et al. (1980) on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems indicated significant coronary vasodilating and antihypertensive activities, suggesting potential in cardiovascular therapies (Sato et al., 1980).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should always be taken when handling this or any other chemical compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. For example, it could potentially be explored for use in medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-12-6-7-14(13(2)10-12)20-16(25)11-23-18(26)24-15(21-23)8-9-17(22-24)27-19(3,4)5/h6-10H,11H2,1-5H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGFRPYGRICWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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